molecular formula C5H7F3O3 B8490092 Methyl 4,4,4-trifluoro-3-hydroxybutanoate

Methyl 4,4,4-trifluoro-3-hydroxybutanoate

Cat. No. B8490092
M. Wt: 172.10 g/mol
InChI Key: IVKZPQOCSMXMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06723871B2

Procedure details

Into 6 mL of tetrahydrofuran were dissolved 7.5 mg of RuCl[(1R,2R)-p-TsNHCH(C6H5)CH(C6H5)NH2] (p-cymene), 5 mL of a mixture of formic acid-triethylamine (5:2 in molar ratio), 1.0 g of methyl 4,4,4-trifluoro-3-oxobutanoate, and the whole was stirred at 35° C. for 15 hours, followed by concentration under reduced pressure using an evaporator. To the resulting concentrate were added 10 mL of water and 10 mL of ethyl acetate, and then a saturated sodium carbonate aqueous solution was added thereto under stirring until the pH became 7 or higher. The ethyl acetate layer separated from the aqueous layer was concentrated to obtain optically active methyl 4,4,4-trifluoro-3-hydroxybutanoate. Upon the measurement under the above conditions, the optical purity and conversion were found to be 96.4% e.e. and 100%, respectively.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCCC1.CC1C=CC(C(C)C)=CC=1.[F:16][C:17]([F:26])([F:25])[C:18](=[O:24])[CH2:19][C:20]([O:22][CH3:23])=[O:21]>C(N(CC)CC)C.C(O)=O>[F:16][C:17]([F:25])([F:26])[CH:18]([OH:24])[CH2:19][C:20]([O:22][CH3:23])=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
7.5 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)C(C)C
Name
mixture
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
FC(C(CC(=O)OC)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC.C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the whole was stirred at 35° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
an evaporator
CONCENTRATION
Type
CONCENTRATION
Details
To the resulting concentrate
ADDITION
Type
ADDITION
Details
were added 10 mL of water and 10 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
a saturated sodium carbonate aqueous solution was added
STIRRING
Type
STIRRING
Details
under stirring until the pH
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer separated from the aqueous layer
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC(C(CC(=O)OC)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.